molecular formula C21H20F3N3O3S2 B11571129 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11571129
M. Wt: 483.5 g/mol
InChI Key: OSCUQUDBPFNYLR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination.

    Synthesis of the pyrimidine derivative: The thiophen-2-yl and trifluoromethyl groups are introduced through a series of nucleophilic substitution and cyclization reactions.

    Coupling of the two fragments: The final step involves the coupling of the 3,4-dimethoxyphenyl ethylamine with the pyrimidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving its molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a similar diketone structure.

    Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of aromatic, heterocyclic, and sulfur-containing moieties. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C21H20F3N3O3S2

Molecular Weight

483.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H20F3N3O3S2/c1-29-15-6-5-13(10-16(15)30-2)7-8-25-19(28)12-32-20-26-14(17-4-3-9-31-17)11-18(27-20)21(22,23)24/h3-6,9-11H,7-8,12H2,1-2H3,(H,25,28)

InChI Key

OSCUQUDBPFNYLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)OC

Origin of Product

United States

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